molecular formula C6H7F3O2 B1586470 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 59938-06-6

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No. B1586470
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-UHFFFAOYSA-N
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Patent
US06706927B2

Procedure details

To a solution of toluene (8, R1=p-CH3, R3=R4=H, 10 mmol) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10 mmol) in dichloromethane (10 mL) is added zinc chloride (0.015 g, 1.5 mol %). The reaction mixture is stirred for 3 h at 22° C. The resulting precipitate is filtered, washed with dichloromethane (2×15 mL) and dried.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[CH:11]=[CH:12][C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])C>ClCCl.[Cl-].[Zn+2].[Cl-]>[F:17][C:14]([F:15])([F:16])[C:13](=[O:18])[CH:12]=[CH:11][C:4]1[CH:5]=[CH:6][C:1]([CH3:7])=[CH:2][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.015 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 h at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with dichloromethane (2×15 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC(C(C=CC1=CC=C(C=C1)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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